molecular formula C10H13N3O4S B1373570 [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) CAS No. 1158353-54-8

[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)

Cat. No. B1373570
CAS RN: 1158353-54-8
M. Wt: 271.3 g/mol
InChI Key: KMNIMFADPKPNJF-UHFFFAOYSA-N
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Description

“[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” is a compound with a molecular weight of 271.3 . Its IUPAC name is sulfuric acid compound with [4- (1H-pyrazol-1-yl)phenyl]methanamine (1:1) .


Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies . These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can affect these reactions .


Physical And Chemical Properties Analysis

“[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)” is a sulfuric acid compound with [4- (1H-pyrazol-1-yl)phenyl]methanamine (1:1) . It has a molecular weight of 271.3 .

Scientific Research Applications

Antileishmanial Activity

The compound has been studied for its potential against Leishmania species, which cause the neglected disease leishmaniasis. Research indicates that derivatives of this compound exhibit activity against Leishmania infantum and Leishmania amazonensis , with some showing a profile similar to pentamidine but with lower cytotoxicity . This suggests its potential as a starting point for developing new antileishmanial drugs.

Antibacterial Properties

Sulfonamide functionality, which is present in the compound, has been associated with antibacterial activity. This implies that [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) could be a valuable scaffold for synthesizing new antibacterial agents .

Anti-HIV Activity

The same sulfonamide group has also been linked to anti-viral activities, particularly against HIV. This positions the compound as a possible lead structure for creating new anti-HIV medications .

Antimicrobial Potential

Derivatives of the compound have shown antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial potential is significant for the development of new therapeutic agents .

Molecular Modeling and Drug Design

The compound’s structure has been used in molecular modeling to evaluate interactions with parasitic targets. Changes in electronic regions and lipophilicity have been suggested to improve these interactions, indicating its use in drug design processes .

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for their wide range of biological activities .

properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.H2O4S/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNIMFADPKPNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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